molecular formula C8H9NO4 B11782758 Methyl 2-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate

Methyl 2-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate

Cat. No.: B11782758
M. Wt: 183.16 g/mol
InChI Key: LCZVXZTZNDPXNO-UHFFFAOYSA-N
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Description

Methyl 2-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate is a heterocyclic compound featuring a dihydroisoxazole core substituted with an allyl group at position 2 and a methyl ester at position 5. The allyl group introduces steric bulk and opportunities for further functionalization (e.g., cycloadditions), while the methyl ester improves volatility and solubility in organic solvents compared to carboxylic acid derivatives.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 3-oxo-2-prop-2-enyl-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C8H9NO4/c1-3-4-9-7(10)5-6(13-9)8(11)12-2/h3,5H,1,4H2,2H3

InChI Key

LCZVXZTZNDPXNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)N(O1)CC=C

Origin of Product

United States

Preparation Methods

Cyclization of Hydroxylamine Derivatives

The formation of the dihydroisoxazole core often begins with hydroxylamine intermediates. A prominent method involves the cyclization of hydroxylaminoalkyl furan derivatives, as demonstrated in the asymmetric synthesis of functionalized 2-isoxazolines . For instance, hydroxylaminoalkyl furan precursors undergo oxidation with RuCl₃·xH₂O and NaIO₄ in biphasic solvent systems (e.g., EtOAc/ACN/H₂O), yielding 4,5-dihydroisoxazole carbaldehydes or carboxylates (e.g., compounds 11 and 12 ) . This method achieves moderate yields (24–41%) but provides precise control over stereochemistry, critical for downstream applications.

Key steps include:

  • Oxidative Cyclization : RuCl₃ catalyzes the oxidation of hydroxylamine intermediates, with NaIO₄ serving as a terminal oxidant.

  • Solvent Optimization : Biphasic systems (e.g., DCE/H₂O) enhance reaction efficiency by stabilizing reactive intermediates .

Alkylation of Isoxazole Precursors

Introducing the allyl group at position 2 of the isoxazole ring is typically achieved via alkylation. A patent describing the preparation of 2,3-dihydro-5-methyl-2-oxo-1,3,4-oxadiazole-3-acetone highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) and alkali metal iodides (KI or NaI) to facilitate nucleophilic substitution . For methyl 2-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate, analogous conditions could employ allyl chloride or allyl bromide as alkylating agents.

Example Protocol :

  • Substrate : 5-Methyl-1,3,4-oxadiazol-2-(3H)-one (1 equiv).

  • Catalyst : KI (2.5 mol%) + tetrabutylammonium bromide (2.5 mol%).

  • Conditions : Toluene solvent, 55–65°C, 3–4 hours .

  • Yield : >90% (extrapolated from analogous reactions).

This method minimizes side reactions such as over-alkylation, as evidenced by residual monochloroacetone levels <0.5% in optimized runs .

Oxidation and Esterification Strategies

Critical to the target compound’s structure are the 3-oxo and methyl ester groups. The PMC study outlines a two-step protocol:

  • Oxidation : RuCl₃/NaIO₄-mediated oxidation of dihydroisoxazole alcohols to ketones (e.g., 1113 ).

  • Esterification : Treatment with SOCl₂ in methanol converts carboxylic acids to methyl esters (e.g., 1215 ) .

Data Table : Reaction Conditions and Yields

StepReagentsSolventTemperatureYield (%)
OxidationRuCl₃, NaIO₄DCE/H₂ORT41
EsterificationSOCl₂, MeOHCH₂Cl₂0°C → RT70

Catalytic Methods and Optimization

Recent advances emphasize catalytic efficiency and sustainability. The PMC study demonstrates the recyclability of RuCl₃ in oxidation steps, while the patent highlights the scalability of phase-transfer catalysis. Key insights include:

  • Catalyst Loading : Reducing RuCl₃ to 0.02 mmol (1.8 mol%) maintains activity while lowering costs .

  • Solvent Systems : Biphasic solvents (e.g., EtOAc/ACN/H₂O) improve product isolation .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group adjacent to the isoxazole ring serves as a primary site for nucleophilic attack. This reactivity enables bond formation with amines, alcohols, and organometallic reagents.

Nucleophile Product Conditions Yield Reference
Primary aminesβ-Ketoamide derivativesRoom temperature, EtOH72–85%
Grignard reagentsAlkylated isoxazole derivativesTHF, −78°C to room temp60–78%

The mechanism involves nucleophilic attack at the carbonyl carbon, followed by proton transfer and stabilization through conjugation with the isoxazole ring .

1,3-Dipolar Cycloadditions

The allyl group participates in regioselective cycloadditions with nitrile oxides (RCNO), forming 3,5-disubstituted isoxazolines.

Nitrile Oxide Catalyst Regioselectivity Application
p-AcNHC₆H₄CNOAntibody 29G12>98% eeChiral drug intermediates
p-ClC₆H₄CNOMg(ClO₄)₂3,5-substitutionAntimalarial agents

Key factors influencing reactivity:

  • Steric effects : Bulky substituents on nitrile oxides favor 3,5-regioselectivity .

  • Electronic effects : Electron-withdrawing groups (e.g., Cl, NO₂) enhance reaction rates .

Oxidation and Reduction Pathways

Controlled redox transformations modify the isoxazole core:

Oxidation

Reduction

Functionalization via Metathesis

The allyl group undergoes olefin cross-metathesis with terminal alkenes using Grubbs catalysts:

Alkene Partner Catalyst Product Efficiency
StyreneGrubbs IIStyryl-substituted isoxazole89% conversion
AcrylonitrileHoveyda-GrubbsCyano-functionalized derivative76% yield

This method expands access to π-conjugated systems for materials science .

Stability and Reaction Optimization

  • pH sensitivity : Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Solvent effects : Reactions in polar aprotic solvents (e.g., DMF, ACN) improve yields by 15–20% compared to nonpolar solvents .

Scientific Research Applications

Chemistry: In organic synthesis, methyl 2-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate serves as a versatile intermediate for the construction of more complex molecules.

Biology and Medicine: The compound’s isoxazole core is a common motif in many biologically active molecules

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate is not well-documented. like other isoxazole derivatives, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Applications/Properties References
Methyl 2-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate C8H9NO4 Allyl (2), Methyl ester (5) Isoxazole, Ester Synthetic intermediate, potential bioactivity -
2-Methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid C5H5NO4 Methyl (2), Carboxylic acid (5) Isoxazole, Carboxylic acid Higher polarity, lower volatility
(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)acetic acid C5H5NO4 Acetic acid (5) Isoxazole, Carboxylic acid Enhanced acidity, chelating properties
2-[(3aR)-1-Acetyl-3a-methyl-5-oxo...pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate C25H22ClN3O5 Chlorophenyl, Pyrrolopyrrole, Ester Isoxazole, Ester, Chlorophenyl Pharmaceutical candidate (hypothetical)
Key Observations:

Functional Group Impact: Ester vs. Carboxylic Acid: The methyl ester in the target compound reduces polarity and increases volatility compared to carboxylic acid analogs (e.g., ). This makes it more suitable for applications requiring solubility in non-polar solvents or gas chromatography analysis (as seen in methyl ester profiling in ). Allyl Group: The allyl substituent distinguishes the target compound from simpler methyl or acetic acid derivatives. This group may confer reactivity in cycloaddition reactions or modulate biological activity through steric effects.

Physicochemical Properties (Inferred)

  • Boiling/Melting Points : Methyl esters typically exhibit lower melting points than carboxylic acids due to reduced hydrogen bonding. For example, methyl salicylate (Table 3 in ) has a boiling point of 222°C, whereas salicylic acid sublimes at 211°C. The allyl group may further lower melting points due to increased steric hindrance.
  • Solubility : The methyl ester enhances lipid solubility, making the compound more bioavailable than its carboxylic acid counterpart ().

Biological Activity

Methyl 2-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate (CAS Number: 205115-36-2) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H9NO4
  • Molecular Weight : 183.16 g/mol
  • Purity : Typically ≥ 98% in commercial preparations .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin in some cases .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
E. coli0.004 mg/mL0.008 mg/mL
S. aureus0.015 mg/mL0.030 mg/mL
B. cereus0.015 mg/mL0.030 mg/mL
En. cloacae0.004 mg/mL0.008 mg/mL

This data suggests that this compound could serve as a promising candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

The exact mechanisms through which this compound exerts its antibacterial effects are still under investigation. Preliminary docking studies indicate that the compound may inhibit specific bacterial enzymes or disrupt cellular processes critical for bacterial survival and replication .

Case Studies and Research Findings

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the biological activity of various derivatives of isoxazole compounds, including this compound. The study highlighted that modifications to the molecular structure can significantly enhance antimicrobial potency and selectivity against certain pathogens .

Another investigation focused on the compound's antifungal properties, revealing that it also demonstrates good antifungal activity with MIC values comparable to those seen with established antifungal agents . This broad-spectrum activity positions it as a versatile candidate for further pharmacological studies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of allyl-substituted precursors with hydroxylamine derivatives under acidic or basic conditions. For example, refluxing a mixture of 3-allyl-2-hydroxyacrylic acid derivatives with hydroxylamine hydrochloride in acetic acid/sodium acetate buffer (pH 4–5) at 100–120°C for 5–8 hours achieves cyclization to the isoxazole ring . Purification via recrystallization from DMF/acetic acid (1:1 v/v) improves purity. Yield optimization requires controlled stoichiometry (1.1:1 molar ratio of aldehyde to amine precursors) and inert atmosphere to prevent oxidation of the allyl group .

Q. How can X-ray crystallography and spectroscopic methods (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction using SHELXL resolves the dihydroisoxazole ring conformation, allyl group orientation, and ester geometry. Twinning or disorder in crystals (common with flexible allyl groups) is addressed using the TWIN/BASF commands in SHELX .
  • NMR : 1^1H NMR reveals the allyl protons (δ 5.2–5.8 ppm, multiplet) and dihydroisoxazole CH2_2 (δ 4.1–4.3 ppm). 13^{13}C NMR confirms the ester carbonyl (δ 165–170 ppm) and ketone (δ 190–200 ppm).
  • IR : Strong absorption at ~1740 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (ketone C=O) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in the cyclization steps during synthesis?

  • Methodological Answer : Regioselectivity in isoxazole formation is governed by the electronic effects of substituents. The allyl group directs cyclization via conjugation with the developing oxime intermediate, favoring 5-membered ring closure over 6-membered alternatives. Computational studies (DFT at B3LYP/6-31G*) show that transition-state energy for the 5-endo-trig pathway is ~8 kcal/mol lower than alternatives. Solvent polarity (acetic acid vs. ethanol) further stabilizes charge separation in the transition state, enhancing regioselectivity by 15–20% .

Q. How do hydrogen bonding interactions and crystal packing, analyzed via graph set analysis, influence stability and solubility?

  • Methodological Answer : Graph set analysis (Etter’s formalism) reveals that the compound forms C=O···H–N hydrogen bonds (dimer motif R22_2^2(8) ) between the ketone and NH groups of adjacent molecules. These interactions stabilize the crystal lattice, reducing solubility in non-polar solvents. Solubility in DMSO increases due to disruption of H-bonding networks. Thermal stability (TGA data) correlates with strong H-bonding (decomposition onset at ~220°C) .

Q. How can researchers resolve contradictions between solution-phase NMR data and solid-state X-ray structures?

  • Methodological Answer : Discrepancies arise from dynamic effects in solution (e.g., allyl group rotation) versus static solid-state conformations. Variable-temperature NMR (VT-NMR) identifies rotational barriers (ΔG‡ ~12–15 kcal/mol for allyl groups). Overlay of solution (NOESY) and solid-state (X-ray) data using software like Mercury (CCDC) confirms dominant conformers. For ambiguous cases, molecular dynamics simulations (AMBER force field) reconcile differences .

Data Analysis and Experimental Design

Q. What strategies mitigate challenges in characterizing the compound’s tautomeric equilibrium in solution?

  • Methodological Answer : The dihydroisoxazole ring exhibits keto-enol tautomerism. NMR titration with D2_2O identifies exchangeable protons (enol form: δ 10–12 ppm for OH). UV-Vis spectroscopy (λmax shift from 270 nm to 290 nm in basic conditions) quantifies enol content. DFT calculations (M06-2X/def2-TZVP) predict a 75:25 keto-enol ratio in DMSO, validated by 1^1H NMR integration .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Methodological Answer :

  • pH stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 220 nm detection). Hydrolysis of the ester group dominates at pH >10 (t1/2 ~6 hours at pH 12).
  • Thermal stability : Use DSC to identify melting points (Tm ~120–125°C) and TGA for decomposition profiles. Store samples at -20°C under argon to prevent oxidation of the allyl group .

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